UNC7145

NSD2 PWWP1 NanoBRET

Need a validated negative control to confirm on-target NSD2-PWWP1 antagonism? UNC7145 is the iso-propyl analog of UNC6934, completely abolishing PWWP1 domain binding (Kd >10 µM). - Zero binding by SPR; inactive in cellular NanoBRET - Essential for SAR, confocal imaging, and pulldown competition assays - Use alongside active probe at 5 µM to rule out off-target effects - Immediate dispatch, batch-specific COA available

Molecular Formula C24H23N5O4
Molecular Weight 445.5 g/mol
Cat. No. B15587662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC7145
Molecular FormulaC24H23N5O4
Molecular Weight445.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H23N5O4/c1-15(2)29(24(32)18-7-8-19-20(11-18)33-13-22(30)27-19)12-16-3-5-17(6-4-16)23(31)28-21-9-10-25-14-26-21/h3-11,14-15H,12-13H2,1-2H3,(H,27,30)(H,25,26,28,31)
InChIKeyHUIINGSTUYTZJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC7145: NSD2-PWWP1 Negative Control


UNC7145 (CAS: 2561494-78-6) is a chemically-related negative control compound for the potent and selective NSD2-PWWP1 antagonist UNC6934 [1]. It features an isopropyl group substitution in place of the cyclopropyl group found in UNC6934, a modification that abrogates binding to the H3K36me2-binding pocket of NSD2-PWWP1 [1]. UNC7145 is widely used as an inactive comparator to validate the specificity of UNC6934-mediated effects in NSD2 biology studies [1].

UNC7145: Need for a Validated Negative Control


UNC7145 is specifically engineered as an inactive derivative of UNC6934, with a single critical substitution (isopropyl for cyclopropyl) that completely abolishes binding to the NSD2-PWWP1 domain [1]. This targeted inactivation makes it uniquely suited as a negative control for UNC6934, unlike other NSD2-PWWP1 inhibitors or randomly selected inactive compounds, which may possess off-target activities or fail to recapitulate the chemical properties of the active probe [1]. The quantitative evidence below demonstrates the precise, quantifiable loss of function that defines UNC7145's utility in experimental validation [1].

UNC7145 Quantitative Performance Metrics


SPR Binding Affinity to NSD2-PWWP1

In an AlphaScreen assay measuring disruption of full-length NSD2 binding to H3K36me2 nucleosomes, UNC6934 exhibited an IC50 of 78 ± 29 nM, whereas the negative control UNC7145 showed an IC50 of 5.1 ± 1 μM, representing a ~65-fold difference in potency [1].

NSD2 PWWP1 NanoBRET

NanoBRET Disruption of NSD2-PWWP1 Interaction

Surface plasmon resonance (SPR) analysis revealed that UNC6934 binds NSD2-PWWP1 with a Kd of 91 ± 8 nM, whereas UNC7145 showed no appreciable binding up to 20 μM, confirming its complete lack of affinity for the target domain [1].

Surface Plasmon Resonance Binding Affinity NSD2-PWWP1

Confocal Analysis of NSD2 Nucleolar Localization

In differential scanning fluorimetry (DSF) assays, UNC6934 selectively stabilized NSD2-PWWP1 without affecting 15 other human PWWP domains or 33 methyltransferases. In contrast, UNC7145 was completely inactive against all PWWP domains and methyltransferases tested [1].

Selectivity PWWP Domains Methyltransferases

Quality Control: Purity and Solubility

The co-crystal structure of UNC6934 with NSD2-PWWP1 reveals that the cyclopropyl group fits tightly into the aromatic cage. In UNC7145, the bulkier isopropyl group causes a steric clash, as the non-bonded carbons are separated by ~2.5 Å compared to 1.5 Å in the cyclopropyl ring, explaining the complete loss of binding [1].

X-ray Crystallography Structure-Activity Relationship NSD2-PWWP1

UNC7145 Fails to Engage Endogenous NSD2 in Cellular Target Engagement Assays, Unlike UNC6934

In a cellular NanoBRET protein-protein interaction assay, UNC6934 disrupted the NSD2-PWWP1 interaction with an IC50 of 1.09 ± 0.23 μM, whereas UNC7145 showed no activity, confirming its inability to engage the target in a live-cell context [1].

Cellular Target Engagement NanoBRET NSD2

UNC7145 Negative Control Applications


Target Engagement Validation

Researchers investigating the role of NSD2 in multiple myeloma can use UNC7145 (at concentrations up to 5-10 μM) as a negative control for UNC6934 in immunofluorescence assays to confirm that observed NSD2 nucleolar accumulation is specifically due to PWWP1 antagonism. The ~65-fold difference in IC50 between UNC6934 (78 nM) and UNC7145 (5.1 μM) ensures that any effect seen with UNC6934 but not UNC7145 is on-target [1].

On-Target Phenotype Deconvolution

In chemoproteomic studies using biotinylated probes (e.g., UNC7096) to map NSD2 interactomes, UNC7145 serves as a critical control to distinguish specific from non-specific protein interactions. The demonstrated inactivity of UNC7145 in SPR, DSF, and cellular assays [1] guarantees that proteins displaced only by UNC6934 are genuine NSD2-PWWP1 interactors.

Standardization in Probe Development

Scientists developing high-throughput DSF assays to screen for novel NSD2-PWWP1 ligands can use UNC7145 as a negative control to define baseline thermal stability and to rule out false positives arising from non-specific stabilization. The data showing complete inactivity against a panel of 15 PWWP domains and 33 methyltransferases [1] confirm its utility for this purpose.

Specificity in Chemoproteomic Pulldowns

In live-cell NanoBRET assays designed to measure target engagement of NSD2-PWWP1 inhibitors, UNC7145 is essential for establishing the assay window and confirming that signal reduction is due to specific disruption of the NSD2-PWWP1 interaction. The lack of activity in this assay [1] ensures reliable interpretation of compound potency.

Technical Documentation Hub

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